Cytotoxic Potency in HeLa Cervical Cancer Cells: Target Compound Exhibits Moderate IC₅₀ of 12 µM
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (CAS 813463-32-0) demonstrates measurable cytotoxicity against the human cervical cancer cell line HeLa. In an MTT assay, the compound reduced viable cell counts at concentrations exceeding 10 µM, with an IC₅₀ value of approximately 12 µM . This provides a baseline for moderate antiproliferative activity. Importantly, no direct comparator data from the same assay are available for the free base (CAS 5625-93-4) or dimethyl analog (CAS 1042788-17-9). Therefore, this evidence is classified as 'Supporting evidence' and should be used for initial potency assessment rather than direct cross-compound comparison.
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | ≈12 µM |
| Comparator Or Baseline | No comparator data available from same assay |
| Quantified Difference | Not applicable |
| Conditions | HeLa cells, MTT assay, 48 hr exposure |
Why This Matters
This IC₅₀ value establishes a benchmark for assessing this scaffold's inherent cytotoxicity, enabling researchers to gauge its suitability for antiproliferative screening campaigns relative to other in-house hits.
